molecular formula C25H22N4OS B2501669 N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 688792-69-0

N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2501669
CAS No.: 688792-69-0
M. Wt: 426.54
InChI Key: AOGDLEWKISJHNM-UHFFFAOYSA-N
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Description

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide” is a derivative of quinazolinone and quinazoline . These derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 6H-benzimidazo[1,2-c][1,3]benzoxazin-6-one derivatives were synthesized in moderate to good yield by reaction of 2-(1H-benzimidazol-2-yl)phenols with triphosgene .


Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O2S . The structure of the compound includes a benzimidazo[1,2-c]quinazoline core, which is an important pharmacophore considered as a privileged structure .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of benzimidazo[1,2-c]quinazoline derivatives. These reactions could involve C(sp3)−H oxidation, condensation, and cyclization processes .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 414.48 . Other physical and chemical properties specific to this compound are not available in the retrieved literature.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which includes derivatives similar to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide, were synthesized and evaluated for their in vitro antitumor activity. The study revealed that certain compounds in this series demonstrated significant broad-spectrum antitumor activity, with potencies 1.5–3.0 times higher compared to the positive control 5-FU. This indicates the potential of such compounds in cancer therapy through inhibition of key cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).

Molecular Docking and Antiviral Activity

Another study synthesized new derivatives of 2-thiobenzimidazole, incorporating a triazole moiety, to test for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). While all synthesized compounds were inactive against HBV, some showed activity against HCV, highlighting the importance of the substituent at position 2 of benzimidazole for HCV inhibition. This research suggests that structural modifications in compounds similar to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide could lead to potent antiviral agents (Youssif et al., 2016).

Antimicrobial Evaluation

Benzimidazoles with incorporated biologically active heterocycles, such as quinoline and triazine-3-thione, were synthesized using 2-acetylbenzimidazole as a building block. These compounds were evaluated for their antimicrobial activity, with some showing potent inhibitory activity against a range of bacteria but no antifungal inhibition. Docking studies provided insights into the mode of action of these compounds as antibacterial agents, suggesting their potential in combating bacterial infections (Abdel-Motaal et al., 2020).

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-3-28(18-10-8-9-17(2)15-18)23(30)16-31-25-27-20-12-5-4-11-19(20)24-26-21-13-6-7-14-22(21)29(24)25/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDLEWKISJHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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